molecular formula C16H12FN3O3S B2384811 5-(2-fluorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide CAS No. 878677-96-4

5-(2-fluorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide

Cat. No.: B2384811
CAS No.: 878677-96-4
M. Wt: 345.35
InChI Key: SGVPPMNZNPDGFX-UHFFFAOYSA-N
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Description

The compound “5-(2-fluorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a furan ring, a thiadiazole ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular formula of this compound is C16H12FN3O3S, and its molecular weight is 345.35. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not known without specific experimental data.

Scientific Research Applications

Electrochemical and Optical Properties

The donor-acceptor-donor array of similar molecules, including 5-fluorobenzo[c][1,2,5]-thiadiazole derivatives, was synthesized and analyzed for their electrochemical and optical properties. These compounds, with fluorinated acceptor moieties and various electron-donating groups, exhibit intriguing electrochemical properties and electrochromic behavior, suggesting potential applications in material science and electronics (Çakal et al., 2021).

Biological Activities

A range of compounds, including those with structural similarities to 5-(2-fluorophenyl)-N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide, were synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some displayed promising results, indicating potential therapeutic applications (Başoğlu et al., 2013).

Nematicidal and Antimicrobial Activity

A series of related thiadiazole derivatives exhibited significant nematicidal activity against certain nematodes and also showed appreciable antibacterial and antifungal activities. These findings suggest potential agricultural and antimicrobial applications (Reddy et al., 2010).

Fluorinated Heteroaromatics in Organic Synthesis

The fluorination of electron-rich heteroaromatics, including furan and thiophene derivatives, has been explored. This process is crucial in synthesizing fluorinated compounds, which have wide-ranging applications in pharmaceuticals and materials science (Yuan et al., 2017).

Synthesis and Reactivity Studies

The reactivity of similar furan and thiadiazole derivatives was studied, providing valuable insights into the synthesis of complex molecules. Understanding these reactions is essential for developing new materials and pharmaceutical compounds (Remizov et al., 2019).

Antiviral and Anticancer Applications

Derivatives of similar compounds showed promising antiviral activity against the H5N1 avian influenza virus and potential anticancer properties. This suggests their utility in developing new antiviral and anticancer agents (Flefel et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound has bioactive properties, its mechanism of action would depend on its interactions with specific biological targets, such as enzymes or receptors .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could be of interest for further study in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-9(21)8-14-18-16(24-20-14)19-15(22)13-7-6-12(23-13)10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVPPMNZNPDGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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